4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a propoxyphenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-propoxybenzohydrazide with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The propoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,5-oxadiazol-3-amine: Lacks the propoxy group, resulting in different chemical properties.
4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine: Contains a methoxy group instead of a propoxy group, affecting its reactivity and applications.
Uniqueness
4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Antitumor Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antitumor properties. Specifically, 1,2,5-oxadiazoles have been shown to inhibit cancer cell proliferation through various mechanisms including:
- Inhibition of growth factors : Targeting specific signaling pathways that promote tumor growth.
- Enzyme inhibition : Compounds have been identified that inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) .
Table 1: Summary of Antitumor Studies on Oxadiazole Compounds
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
HeLa | 15 | HDAC inhibition | |
MCF-7 | 20 | Thymidylate synthase inhibition | |
A549 | 10 | Growth factor signaling blockade |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that derivatives of the oxadiazole class possess antimicrobial effects. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA structures, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit various enzymes crucial for cancer cell survival and proliferation.
Case Study 1: Antitumor Efficacy in Mice
A study evaluated the antitumor efficacy of this compound in a mouse model with induced tumors. The results indicated a significant reduction in tumor size compared to control groups after treatment for four weeks. Histological analysis showed increased apoptosis in tumor tissues .
Case Study 2: Inflammatory Response Modulation
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazoles can be significantly influenced by structural modifications. For instance:
- Substituent Variations : Changing the alkyl or aryl groups on the oxadiazole ring can enhance or diminish activity.
Table 2: Structure-Activity Relationship Findings
Substituent | Activity Change |
---|---|
Propoxy group | Enhanced anti-tumor |
Methyl substitution | Increased anti-inflammatory |
Properties
IUPAC Name |
4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-7-15-9-5-3-8(4-6-9)10-11(12)14-16-13-10/h3-6H,2,7H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBKODPSEMHEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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